Azido-PEG12-NHS ester
Overview
Description
Azido-PEG12-NHS ester is a water-soluble crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Azido-PEG12-NHS ester is known for its ability to react with alkyne, BCN, DBCO via Click Chemistry, yielding a stable triazole linkage . The NHS ester present in this compound can readily react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
While specific cellular effects of this compound are not fully documented, it’s known that the compound can be used to label proteins and other amine-containing molecules . This suggests that it could potentially influence cell function by modifying these molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amines in aqueous solution or organic solvent . The azide group in the compound reacts with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG12-NHS ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The process typically involves the following steps:
Activation of PEG: The PEG is first activated by reacting with a suitable activating agent to introduce functional groups.
Introduction of Azide Group: The activated PEG is then reacted with an azide-containing compound to introduce the azide functionality.
Formation of NHS Ester: Finally, the azide-PEG is reacted with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG12-NHS ester undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Reagents: Alkynes, copper catalysts, primary amines, and solvents like DMSO and DMF
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with neutral to slightly basic pH
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Scientific Research Applications
Azido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling of proteins and nucleotides for imaging and tracking studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the modification of surfaces and materials to enhance their properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azido-PEG12-NHS ester is unique due to its longer PEG spacer, which enhances solubility in aqueous media and reduces steric hindrance during reactions. This makes it particularly useful for applications requiring high solubility and efficient conjugation .
Biological Activity
Azido-PEG12-NHS ester is a specialized chemical compound that combines an azide functional group with a polyethylene glycol (PEG) chain through an N-hydroxysuccinimide (NHS) ester. This compound is widely recognized for its applications in bioconjugation, drug delivery systems, and materials science, owing to its unique chemical properties and biological activity.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₅₆N₄O₁₆
- Molecular Weight : 740.794 g/mol
- CAS Number : 1108750-59-9
- Purity : ≥95%
- Functional Groups : Azide (-N₃) and NHS ester
The azide group enables the compound to participate in click chemistry reactions, facilitating the selective attachment of biomolecules such as proteins, peptides, and antibodies. The PEG spacer enhances solubility and reduces immunogenicity, which is critical for therapeutic applications.
This compound primarily operates through two mechanisms:
- Bioconjugation : The NHS ester reacts with primary amines on biomolecules to form stable amide bonds. This reaction occurs rapidly in physiological pH conditions (7.0 - 7.5), making it suitable for in vivo applications .
- Click Chemistry : The azide group can undergo click reactions with alkyne-containing molecules, yielding stable triazole linkages. This property is particularly useful for creating complex biomolecular structures and enhancing the functionality of therapeutic agents .
Biological Activity and Applications
This compound has demonstrated significant biological activity due to its ability to facilitate the following:
- Targeted Drug Delivery : By conjugating therapeutic agents to biomolecules, it improves solubility, stability, and bioavailability, leading to enhanced pharmacokinetics and reduced side effects .
- Diagnostic Imaging : The compound can be used to label biomolecules for imaging purposes, allowing for better visualization of biological processes in vivo.
- Development of Biomaterials : Its properties make it suitable for creating hydrogels and other materials that require biocompatibility and stability .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Drug Delivery Systems :
-
Bioconjugation Techniques :
- Research indicated that using Azido-PEG12-NHS for bioconjugation improved the stability of protein-drug conjugates compared to traditional methods, showcasing its potential in developing next-generation therapeutics.
- Material Science Applications :
Comparative Analysis with Related Compounds
Compound Name | Functional Groups | Unique Features |
---|---|---|
Azido-PEG8-PFP ester | Azide, PFP ester | Shorter PEG chain; rapid reactions |
Biotin-PEG-NHS ester | Biotin, NHS ester | Enables avidin-biotin interactions |
Maleimide-PEG-NHS ester | Maleimide, NHS ester | Thiol-reactive coupling; useful in protein labeling |
This compound stands out due to its longer PEG chain length, which enhances solubility and reduces immunogenicity compared to shorter PEG variants. Its combination of azide and NHS functionalities allows for versatile applications across chemical biology and material sciences.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJRDFOCXNHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N4O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.